An In-Depth Technical Guide to the Chemical Properties and Structure of 3,4-Ethylenedioxy-N-methylcathinone (3,4-EDMC) Hydrochloride
An In-Depth Technical Guide to the Chemical Properties and Structure of 3,4-Ethylenedioxy-N-methylcathinone (3,4-EDMC) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Ethylenedioxy-N-methylcathinone (3,4-EDMC), also known as bk-EDMA, is a synthetic cathinone and a structural analog of methylone and 3,4-methylenedioxymethamphetamine (MDMA).[1][2] As a member of the phenethylamine and cathinone classes, it has garnered interest within the scientific community for its psychoactive properties and its interaction with monoamine transporters. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 3,4-EDMC hydrochloride. Detailed experimental protocols for its analysis and its effects on monoamine signaling pathways are also presented.
Chemical Structure and Properties
3,4-EDMC hydrochloride is the hydrochloride salt of 3,4-EDMC. The presence of the hydrochloride salt improves the compound's stability and solubility in polar solvents.
Structure:
The chemical structure of 3,4-EDMC features a phenethylamine core with a β-keto group, a feature characteristic of cathinones. It is substituted at the 3 and 4 positions of the phenyl ring with an ethylenedioxy group and possesses a methylamino group on the propane side-chain.
Chemical Formula: C₁₂H₁₅NO₃ • HCl[3]
IUPAC Name: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)propan-1-one hydrochloride[3]
CAS Number: 30253-44-2 (for hydrochloride)[3]
Molecular Weight: 257.7 g/mol (for hydrochloride)[3]
Appearance: Crystalline solid[3]
Physicochemical Properties
A summary of the key physicochemical properties of 3,4-EDMC hydrochloride is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₃ • HCl | [3] |
| Molecular Weight | 257.7 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥98% | [3] |
| UV λmax | 235, 282, 312 nm | [3] |
| Solubility | DMF: 0.5 mg/ml, DMSO: 5 mg/ml, Methanol: 5 mg/ml, PBS (pH 7.2): 10 mg/ml | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3,4-EDMC hydrochloride. A summary of available spectroscopic data is presented in Table 2.
| Technique | Data | Reference |
| UV-Vis | λmax: 235, 282, 312 nm | [3] |
| GC-MS | Spectral data available in the Cayman Spectral Library | [3] |
| IR | Data available | [4] |
| ¹H NMR | Data available | [4] |
| ¹³C NMR | Data available | [4] |
Experimental Protocols
Synthesis of 3,4-EDMC Hydrochloride (General Method)
Step 1: α-Bromination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one
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1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one is dissolved in a suitable organic solvent such as dichloromethane or acetic acid.
-
An equimolar amount of bromine (Br₂) dissolved in the same solvent is added dropwise to the solution at room temperature while stirring.
-
The reaction mixture is stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
The solvent is removed under reduced pressure to yield the crude α-bromo intermediate.
Step 2: Reaction with Methylamine and Salt Formation
-
The crude α-bromo intermediate is dissolved in a suitable solvent like ethanol or acetonitrile.
-
An excess of methylamine (in solution or as a gas) is added to the mixture.
-
The reaction is stirred at room temperature or with gentle heating for several hours.
-
After the reaction is complete, the solvent is evaporated.
-
The resulting free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and an equimolar amount of hydrochloric acid (in a solvent like isopropanol or as a gas) is added to precipitate the hydrochloride salt.
-
The precipitate is collected by filtration, washed with a non-polar solvent (e.g., cold diethyl ether), and dried under vacuum to yield 3,4-EDMC hydrochloride.
Purification:
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Analytical Methodologies
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the identification of synthetic cathinones.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol. For the hydrochloride salt, a basic extraction may be performed to analyze the free base, which can improve peak shape.[6]
-
Instrumentation:
-
GC Column: A non-polar column, such as a 5% phenyl/95% methyl silicone column (e.g., HP-5MS), is commonly used.[7]
-
Carrier Gas: Helium is typically used as the carrier gas.[7]
-
Injector Temperature: Around 250-280°C.[7]
-
Oven Program: A temperature gradient is employed, for example, starting at 100°C and ramping up to 300°C.
-
MS Detector: Electron ionization (EI) at 70 eV is standard. The mass spectrum of 3,4-EDMC will show characteristic fragmentation patterns that can be compared to reference spectra.[3]
-
2.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is used for both qualitative and quantitative analysis of synthetic cathinones.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
-
Instrumentation:
-
Column: A reversed-phase column, such as a C18 or a Phenyl-Hexyl column, is typically used.[8][9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.[8][9]
-
Detector: A diode-array detector (DAD) or a mass spectrometer (MS) can be used for detection. DAD allows for the acquisition of UV spectra, while MS provides mass information for more definitive identification.[10]
-
In Vitro Monoamine Transporter Release Assay
This assay is used to determine the potency of 3,4-EDMC as a monoamine releasing agent.
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured.[11]
-
Synaptosome Preparation (Alternative): Synaptosomes can be prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET).
-
Radiolabeled Neurotransmitter Uptake: The cells or synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake.
-
Drug Incubation: The cells or synaptosomes are then washed and incubated with varying concentrations of 3,4-EDMC hydrochloride.
-
Measurement of Release: The amount of radiolabeled neurotransmitter released into the supernatant is quantified using a scintillation counter.
-
Data Analysis: The effective concentration that causes 50% of the maximal release (EC₅₀) is calculated to determine the potency of 3,4-EDMC at each transporter.
Signaling Pathways and Mechanism of Action
3,4-EDMC acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] Its primary mechanism of action involves the reversal of the normal function of monoamine transporters (DAT, NET, and SERT). Instead of taking up neurotransmitters from the synaptic cleft, the transporters are induced by 3,4-EDMC to release them into the synapse. This leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, resulting in the stimulant and entactogenic effects of the compound.
The EC₅₀ values for monoamine release in rat brain synaptosomes are reported to be 496 nM for dopamine, 327 nM for norepinephrine, and 347 nM for serotonin.[1]
Diagram of Monoamine Release Signaling Pathway
References
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- 3. Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Deconstruction” of the Abused Synthetic Cathinone Methylenedioxypyrovalerone (MDPV) and an Examination of Effects at the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 6. unodc.org [unodc.org]
- 7. agilent.com [agilent.com]
- 8. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Simultaneous determination of 4-substituted cathinones (4-MMC, 4-MEC and 4-FMC) in human urine by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
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